molecular formula C8H8N2O2 B12010521 N-(3-formamidophenyl)formamide CAS No. 25227-79-6

N-(3-formamidophenyl)formamide

Cat. No.: B12010521
CAS No.: 25227-79-6
M. Wt: 164.16 g/mol
InChI Key: UUVQMYVHPTWCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-formamidophenyl)formamide is an organic compound with the molecular formula C8H8N2O2. It contains a phenyl ring substituted with two formamide groups at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diphenylformamidine: Contains two phenyl rings and formamidine groups.

    N-(4-nitrophenyl)formamide: Similar structure but with a nitro group at the 4-position.

    N-formylmorpholine: Contains a morpholine ring with a formyl group.

Uniqueness

N-(3-formamidophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Unlike other formamide derivatives, its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications .

Biological Activity

N-(3-formamidophenyl)formamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C8H8N2OC_{8}H_{8}N_{2}O. It features a formamide functional group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that formamide derivatives exhibit significant antibacterial properties. For example, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Salmonella typhi10

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)Reference
Candida albicans18
Aspergillus niger16

Anticancer Properties

The compound also exhibits anticancer properties, with studies indicating its ability to inhibit the proliferation of cancer cells. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Case Studies

A notable case study involved the synthesis of metal complexes with this compound as a ligand. These complexes demonstrated enhanced biological activity compared to the free ligand. The study utilized molecular docking techniques to elucidate the binding interactions between the ligand and target proteins involved in bacterial resistance mechanisms.

Properties

CAS No.

25227-79-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(3-formamidophenyl)formamide

InChI

InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12)

InChI Key

UUVQMYVHPTWCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.